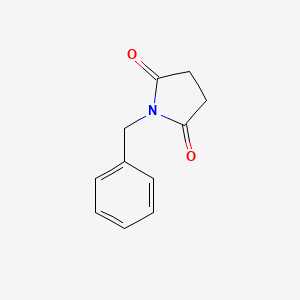

1-Benzylpyrrolidine-2,5-dione

描述

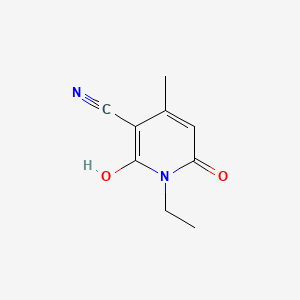

1-Benzyl-2,5-pyrrolidinedione is an intermediate in synthesizing 2,3,4,10-Tetrahydro-1H-indolo[2,3-b][1,8]naphthyridin-2-ol (T294270), a derivative of 6,7,8,9-Tetrahydro-7-hydroxy-5-methyl-3-phenyl-pyrido[3’,2’:4,5]imidazo[1,2-a]pyrimidinium Chloride (H957770), a carcinogen used in the study of intestinal bacteria metabolism .

Synthesis Analysis

In the synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors, some Benpyrine derivatives with stronger binding affinity, better activity, better solubility, and higher synthetic efficiency were identified using structure-based drug design and optimization strategies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The molecular formula of 1-Benzylpyrrolidine-2,5-dione is C11H11NO2 . The molecular weight is 189.21 g/mol . The InChI code is 1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .

Chemical Reactions Analysis

In the development of TNF-α inhibitors, some Benpyrine derivatives were identified using structure-based drug design and optimization strategies . The synthesized series of compounds directly binds to TNF-α and blocks the activation of TNF-α-trigged caspase and NF-κB signaling pathway .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzylpyrrolidine-2,5-dione include a molecular weight of 189.21 g/mol , a molecular formula of C11H11NO2 , and an InChI code of 1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .

科学研究应用

Synthesis of Isoxazole Derivatives

This compound has been used in the synthesis of isoxazole derivatives, which involves an oxa-Michael-aldol reaction followed by [3+2] annulation .

Molecular Simulation

Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using data from compounds like 1-Benzylpyrrolidine-2,5-dione .

Chemical Research

It is listed as a product for scientific research at various chemical suppliers, indicating its use in various chemical research applications .

未来方向

Compound 10, which is a part of the synthesized series of compounds in the development of TNF-α inhibitors, represents a promising scaffold for the further development of TNF-α inhibitors . Drug development based on compound 10 may provide a new strategy for the treatment of TNF-α-mediated autoimmune diseases .

作用机制

Target of Action

1-Benzylpyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in various cellular processes, including vesicle transport and protein folding .

Mode of Action

This interaction could potentially alter the function of these proteins, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to vesicle transport and protein folding . The downstream effects of these changes could include alterations in cellular trafficking and protein homeostasis.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound could have good bioavailability.

Result of Action

Given its targets, it is likely to affect processes such as vesicle transport and protein folding, potentially leading to changes in cellular function .

属性

IUPAC Name |

1-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONNJVQITCVNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175686 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2142-06-5 | |

| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2142-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

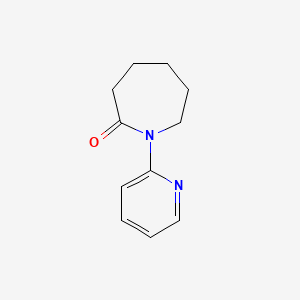

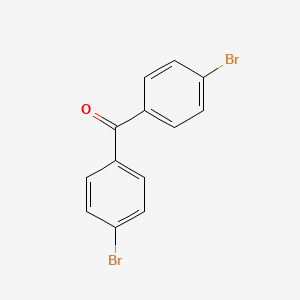

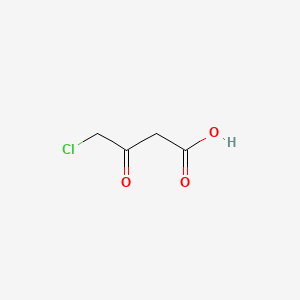

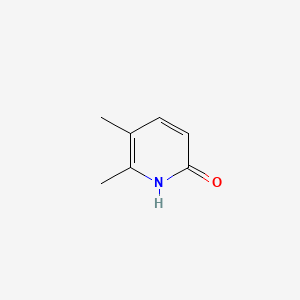

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。